![molecular formula C11H17Cl2N5 B563663 Chlorguanide-d4 Hydrochloride CAS No. 1189671-34-8](/img/structure/B563663.png)
Chlorguanide-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorguanide-d4 Hydrochloride is a stable isotope labelled compound . It is an antimalarial agent and is used for research purposes . The molecular formula of Chlorguanide-d4 Hydrochloride is C11H13D4Cl2N5 and its molecular weight is 294.22 .
Molecular Structure Analysis
The molecular structure of Chlorguanide-d4 Hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 4 deuterium atoms, 2 chlorine atoms, and 5 nitrogen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Chlorguanide-d4 Hydrochloride is a white solid . It is soluble in DMSO (slightly) and Methanol (slightly) . The melting point is 246-248°C .Scientific Research Applications
Antimalarial Research
Chlorguanide-d4 Hydrochloride is known to be an antimalarial agent . It has been referenced in various studies for its potential in treating malaria .
Antidiabetic Research
While specific research on Chlorguanide-d4 Hydrochloride’s antidiabetic properties is limited, biguanides, a group to which Chlorguanide-d4 Hydrochloride belongs, have been studied for their antidiabetic applications .
Antiviral Research
Biguanides, including Chlorguanide-d4 Hydrochloride, have been studied for their potential antiviral properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s antiviral properties are not readily available.
Anticancer Research
Biguanides have been researched for their potential anticancer properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s anticancer properties are not readily available.
Antibacterial Research
Chlorguanide-d4 Hydrochloride is part of the biguanides group, which has been studied for its antibacterial properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s antibacterial properties are not readily available.
Antifungal Research
While specific research on Chlorguanide-d4 Hydrochloride’s antifungal properties is limited, biguanides, a group to which Chlorguanide-d4 Hydrochloride belongs, have been studied for their antifungal applications .
Mechanism of Action
Target of Action
Chlorguanide-d4 Hydrochloride, also known as Proguanil, primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .
Mode of Action
Proguanil exerts its antimalarial action by inhibiting the parasitic DHFR enzyme . It is converted in the body to an active metabolite, cycloguanil , which specifically inhibits the parasitic DHFR . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The primary biochemical pathway affected by Proguanil is the folic acid cycle . By inhibiting DHFR, Proguanil disrupts this cycle, which is critical for the synthesis of nucleotides required for DNA replication. This disruption prevents the malaria parasite from reproducing once it is in the red blood cells .
Pharmacokinetics
Proguanil is a prodrug, meaning it is metabolized in the body to form the active compound, cycloguanil . This metabolism occurs in the liver, primarily involving the CYP2C19 enzyme . The protein binding of Proguanil is approximately 75%, and it has an elimination half-life of 12–21 hours . These properties influence the bioavailability of the drug and its duration of action.
Result of Action
The result of Proguanil’s action is the prevention and treatment of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the reproduction of the malaria parasite, Proguanil can cure acute infection and has both causal prophylactic and suppressive activity against P. falciparum .
Action Environment
The efficacy and stability of Proguanil can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Proguanil, potentially impacting its efficacy. Additionally, factors such as the patient’s age, genetic makeup, and overall health status can influence the drug’s action
Safety and Hazards
Chlorguanide-d4 Hydrochloride is used for research purposes and is not intended for diagnostic or therapeutic use . It is a controlled product and may require documentation to meet relevant regulations . The safety data sheet for Chlorguanide indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMGXPVOFNNNG-HGSONKNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorguanide-d4 Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.